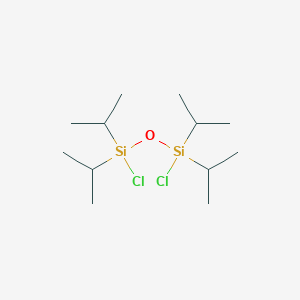

1,3-ジクロロ-1,1,3,3-テトライソプロピルジシロキサン

説明

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, also known as DCTIP or Siloxane D4, is an organosilicon compound that is widely used in a variety of scientific applications. It is a colorless, volatile liquid with a mild, sweet odor and a boiling point of 110°C. It is miscible in many organic solvents, but it is insoluble in water. DCTIP is widely used in laboratories and industrial settings, as well as in the medical field.

科学的研究の応用

シリル化試薬

この化合物はシリル化試薬として使用されます . シリル化は、特定の原子をシリル基で置き換えることにより、有機分子中の反応性部位を保護するプロセスです。このプロセスは、有機合成や分析化学で一般的に使用されています。

リボヌクレオシドのヒドロキシ官能基の保護

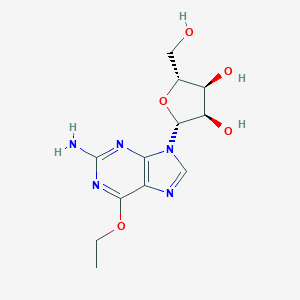

1,3-ジクロロ-1,1,3,3-テトライソプロピルジシロキサンは、リボヌクレオシドの3’-および5’-ヒドロキシ官能基の同時保護に使用されます . これは、DNAとRNAの主要な構成要素であるヌクレオシドとヌクレオチドの合成において不可欠です。

ワトソン・クリックとフークスティン塩基対の分析

この化合物は、ヌクレオチドにおけるワトソン・クリックとフークスティン塩基対の分析に使用されます . ワトソン・クリック塩基対はDNA二重らせんの構成要素であり、フークスティン塩基対はDNA三重らせんの形成に役割を果たしています。

リバビリン化学送達システムの形成

作用機序

Target of Action

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, also known as 1,3-Dichlorotetraisopropyldisiloxane, primarily targets the 3’- and 5’-hydroxy functions of ribonucleosides . These hydroxy functions play a crucial role in the formation of nucleic acids, which are the building blocks of DNA and RNA.

Mode of Action

This compound acts as a silylating reagent , which means it introduces a silyl group into a molecule . In this case, it adds a silyl group to the 3’- and 5’-hydroxy functions of ribonucleosides, thereby protecting these groups during subsequent chemical reactions .

Biochemical Pathways

The silylation of ribonucleosides by 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane affects the Watson-Crick and Hoogstein base pairing in nucleotides . These base pairings are fundamental to the structure and function of DNA and RNA. By modifying these pairings, the compound can influence the biochemical pathways involving nucleic acids.

Result of Action

The primary result of the action of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is the protection of the 3’- and 5’-hydroxy functions of ribonucleosides . This protection can prevent unwanted reactions at these sites, allowing for more precise control over chemical reactions involving nucleic acids.

Action Environment

The action of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane can be influenced by various environmental factors. For instance, it should be stored under an inert gas and away from moisture, as it can decompose in the presence of moisture . Additionally, it should be stored at room temperature and in a well-ventilated place . These conditions help maintain the stability and efficacy of the compound.

Safety and Hazards

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is classified as a combustible liquid . It causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .

将来の方向性

As a silylating reagent, 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane has potential applications in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It is also employed in the formation of ribavirin chemical delivery systems , indicating its potential use in drug delivery research.

特性

IUPAC Name |

chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYAZDRFUVZBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219363 | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

69304-37-6 | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichlor-1,1,3,3-tetraisopropyldisiloxan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

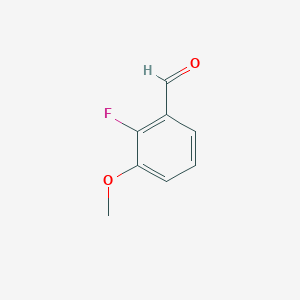

![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)